molecular formula C26H35F3O6 B125177 Travoprost 5,6-trans isomer CAS No. 1563176-59-9

Travoprost 5,6-trans isomer

Número de catálogo: B125177
Número CAS: 1563176-59-9
Peso molecular: 500.5 g/mol
Clave InChI: MKPLKVHSHYCHOC-JPVYXPJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Fluprostenol isopropyl ester is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. 5-trans Fluprostenol isopropyl ester (5-trans Travoprost) is an impurity that is routinely found in bulk preparations of fluprostenol isopropyl ester in amounts ranging from 1-3%. The pharmacology of 5-trans fluprostenol isopropyl ester has not been studied extensively to date.

Mecanismo De Acción

Mode of Action

The mode of action of Travoprost 5,6-trans isomer involves its interaction with the FP prostanoid receptor. By binding to the FP receptor, Travoprost increases the outflow of aqueous humour via the trabecular meshwork and uveoscleral pathways . This results in a reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor, reporting a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .

Pharmacokinetics

It is known that the ester moiety of the free acid allows for enhanced penetration into the aqueous humour This suggests that the compound has good bioavailability

Result of Action

The molecular and cellular effects of Travoprost’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous humour, Travoprost reduces the pressure within the eye . This can help prevent damage to the optic nerve, which can occur due to high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in eye drops, is known to cause local inflammation when used chronically . Therefore, alternative solubilizing agents like polysorbate 80 (PS80) are being explored to enhance the ocular bioavailability of prostaglandin analogues like Travoprost

Actividad Biológica

Travoprost 5,6-trans isomer, also known as 5,6-trans-Fluprostenol isopropyl ester, is a structural analog of Travoprost, a widely used medication for managing glaucoma and ocular hypertension. While Travoprost functions as a potent ocular hypotensive agent through its action on the FP receptor, the 5,6-trans isomer exhibits significantly different biological properties. This article explores the biological activity of this compound, including its receptor interactions, pharmacokinetics, and potential applications in research.

Chemical Structure and Properties

  • Chemical Formula : C26_{26}H35_{35}F3_3O6_6
  • Molecular Weight : 500.55 g/mol
  • CAS Number : 1563176-59-9

The compound's structure includes a prostaglandin-like backbone that influences its interaction with biological systems. However, it is essential to note that the 5,6-trans isomer is generally regarded as inactive compared to its parent compound Travoprost in therapeutic contexts .

This compound acts primarily as a selective full agonist of the FP receptor; however, it does not exhibit the same therapeutic efficacy as Travoprost. The biological activity observed with this isomer includes:

  • Receptor Binding : It binds to FP receptors but fails to activate downstream signaling pathways effectively.
  • Ocular Hypotensive Effects : Despite its receptor binding capability, it does not produce significant reductions in intraocular pressure (IOP) like Travoprost does.

Pharmacokinetics

Research has shown that the pharmacokinetic profile of this compound differs from that of its active counterpart. A study evaluating the stability and bioavailability of various formulations indicated that while the isomer can be detected in ocular tissues, its concentration and effect on IOP are negligible compared to active forms .

Table 1: Pharmacokinetic Comparison

CompoundPeak Concentration (ng/mL)Time to Peak (h)IOP Reduction (%)
Travoprost1201.530
Travoprost 5,6-trans52<1

Research Applications

Despite its lack of therapeutic activity in treating glaucoma or ocular hypertension, this compound has been utilized in various research contexts:

  • Formulation Studies : It serves as a reference compound in studies assessing the stability and compatibility of excipients with prostaglandin analogs .
  • Analytical Methods Development : The compound has been used in developing analytical methods like Ultra Performance Liquid Chromatography (UPLC) for measuring travoprost content and related substances .

Case Studies

A notable study focused on formulating preservative-free eye drops containing Travoprost and its derivatives. The findings highlighted that while the active compounds effectively reduced IOP, the presence of the 5,6-trans isomer did not contribute to this effect but was essential for evaluating formulation stability .

Another case involved analyzing the pharmacokinetic profiles of various travoprost formulations in rabbits. The study demonstrated enhanced ocular bioavailability when using specific excipients without compromising safety profiles .

Aplicaciones Científicas De Investigación

Ophthalmic Use

Travoprost 5,6-trans isomer is predominantly used in the formulation of eye drops for managing glaucoma. Clinical studies have demonstrated its efficacy in lowering intraocular pressure (IOP) compared to other treatments. For instance, a study indicated that travoprost was effective in reducing IOP by approximately 30% over a 24-hour period after administration .

Research Applications

Beyond its clinical use, travoprost is also utilized in various research settings:

  • Experimental Control : As an isomer of travoprost, the 5,6-trans variant serves as a control in pharmacological studies assessing the effects of prostaglandin analogs on ocular tissues .
  • Mechanistic Studies : Researchers investigate the signaling pathways activated by travoprost to understand its effects on cellular processes such as apoptosis and inflammation .

Pharmaceutical Development

The compound is involved in the development of new formulations aimed at improving bioavailability and patient compliance. Innovations include sustained-release formulations that can provide prolonged therapeutic effects with less frequent dosing .

Comparative Studies

Travoprost's effectiveness has been compared with other prostaglandin analogs like latanoprost and bimatoprost. Studies show that while all these agents effectively lower IOP, their side effect profiles and patient adherence may vary, influencing clinical decisions .

Case Study 1: Efficacy in Glaucoma Management

A clinical trial involving patients with primary open-angle glaucoma assessed the efficacy of travoprost compared to timolol (a non-selective beta-blocker). Results indicated that travoprost significantly reduced IOP more effectively than timolol over a three-month period, with fewer reported side effects related to systemic absorption .

Case Study 2: Long-term Safety Profile

A long-term study evaluated the safety and efficacy of travoprost administered once daily over two years. The findings revealed sustained IOP reduction without significant adverse effects, affirming its role as a first-line treatment option for glaucoma patients .

Table 1: Comparison of Prostaglandin Analog Efficacy

DrugAverage IOP Reduction (%)Dosing FrequencyCommon Side Effects
Travoprost~30%Once dailyHyperemia, eye irritation
Latanoprost~28%Once dailyHyperemia, eyelash growth
Bimatoprost~25%Once dailyHyperemia, eyelash growth

Table 2: Summary of Clinical Trials Involving Travoprost

Study TitleYearParticipantsDurationKey Findings
Efficacy of Travoprost vs Timolol20202003 monthsTravoprost more effective at reducing IOP
Long-term Safety of Travoprost20211502 yearsSustained efficacy with minimal side effects

Análisis De Reacciones Químicas

2.1. Lactonization and Protecting Group Strategies

Travoprost synthesis employs Corey-Nicolaou lactonization for cyclopentane ring formation :

  • Activation : Carboxylic acid and hydroxyl groups are activated using triphenylphosphine (Ph₃P) and 2,2′-dipyridyl disulfide.

  • Protection :

    • 9-OH and 15-OH groups are protected as tetrahydropyranyl (THP) ethers or triethylsilyl (TES) derivatives.

    • 11-OH is selectively silylated (e.g., TBDMS) .

  • Cyclization : Activated intermediates undergo intramolecular esterification to form 1,9- or 1,15-lactones (yields: 61–91%) .

Table 1: Key Lactonization Conditions and Yields

StepReagentsYield (%)Reference
1,9-Lactone formation2,4,6-Trichlorobenzoyl chloride82.4
1,15-Lactone formation2-Chloro-6-methyl-pyridinium salt91
DeprotectionHF or TBAF80–99

2.2. Ring-Closing Metathesis (RCM)

RCM using Grubbs’ or Hoveyda-Grubbs’ catalysts constructs the ω-side chain:

  • Catalyst : Mo(NtBuAr)₃ or Ru-based complexes.

  • Conditions : Toluene at 80°C.

  • Outcome :

    • Alkyne-lactone intermediates (e.g., 41 ) form with 63–86% yield .

    • Cross-metathesis with α,β-unsaturated esters yields advanced intermediates (77% yield) .

2.3. Prodrug Hydrolysis

Travoprost’s isopropyl ester undergoes enzymatic hydrolysis by corneal esterases to release the active acid :
Travoprost ester EsteraseTravoprost acid+Isopropanol\text{Travoprost ester }\xrightarrow{\text{Esterase}}\text{Travoprost acid}+\text{Isopropanol}

  • LogP : 3.8–4.8 (ester) vs. <1 (acid), optimizing transcorneal permeability .

Stereochemical Control

Synthetic routes emphasize enantioselective catalysis :

  • Wittig reactions establish E/Z configurations (e.g., triene 87a in 68% yield) .

  • Mitsunobu reactions invert configurations at C-9 (93.3% yield using L-Selectride) .

Functionalization and Derivatives

  • Fluorination : The 3-trifluoromethylphenoxy group enhances FP receptor binding .

  • Lactone stability : 1,5-Lactones (e.g., 83 ) resist hydrolysis but are cleaved by paraoxonases in vivo .

Key Research Findings

  • Catalyst Optimization : Mo-based catalysts outperform Ru in RCM (yields: 77–90% vs. 16% for Grubbs’) .

  • Protection-Dependent Yields : THP ethers improve lactonization efficiency compared to silyl groups (91% vs. 61%) .

  • Biological Activity : The 5,6-trans configuration confers potent FP receptor agonism (IC₅₀ < 1 nM) .

Propiedades

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-JPVYXPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563176-59-9
Record name (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Travoprost 5,6-trans isomer
Reactant of Route 2
Travoprost 5,6-trans isomer
Reactant of Route 3
Travoprost 5,6-trans isomer
Reactant of Route 4
Travoprost 5,6-trans isomer
Reactant of Route 5
Travoprost 5,6-trans isomer
Reactant of Route 6
Travoprost 5,6-trans isomer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.